6-Chloro-8-(diethylaminomethyl)-7-hydroxy-4-propylchromen-2-one
Description
6-Chloro-8-(diethylaminomethyl)-7-hydroxy-4-propylchromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core with substituents at positions 4 (propyl), 6 (chloro), 7 (hydroxyl), and 8 (diethylaminomethyl). Coumarin derivatives are widely studied for their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The propyl chain at position 4 further modulates steric and electronic properties, influencing receptor affinity .
Properties
Molecular Formula |
C17H22ClNO3 |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
6-chloro-8-(diethylaminomethyl)-7-hydroxy-4-propylchromen-2-one |
InChI |
InChI=1S/C17H22ClNO3/c1-4-7-11-8-15(20)22-17-12(11)9-14(18)16(21)13(17)10-19(5-2)6-3/h8-9,21H,4-7,10H2,1-3H3 |
InChI Key |
GKHAULKKQBSAIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN(CC)CC |
solubility |
>48.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4-propylcoumarin and diethylamine.
Chlorination: The hydroxyl group at position 6 of the coumarin ring is chlorinated using a chlorinating agent like thionyl chloride or phosphorus oxychloride.
Alkylation: The chlorinated intermediate is then subjected to alkylation with diethylamine in the presence of a base such as potassium carbonate. This step introduces the diethylaminomethyl group at position 8 of the coumarin ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The 7-hydroxy group participates in characteristic phenolic reactions:
-
Esterification : Reacts with acetyl chloride in anhydrous pyridine to form the 7-acetoxy derivative at 60°C (85% yield).
-
Ether Formation : Undergoes Williamson synthesis with methyl iodide in alkaline methanol (K₂CO₃, reflux, 6 hr) to produce 7-methoxy analogs (72% yield).
-
Oxidative Coupling : In the presence of FeCl₃·6H₂O (0.1 eq, CH₃CN, 25°C), forms dimeric structures via C-O coupling .
Table 1: Hydroxyl Group Transformations
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acetylation | AcCl, pyridine, 60°C, 2 hr | 7-Acetoxy derivative | 85% |
| Methylation | CH₃I, K₂CO₃, MeOH, reflux | 7-Methoxy analog | 72% |
| Oxidative Dimerization | FeCl₃·6H₂O (0.1 eq), CH₃CN, 25°C | Bis-chromenone dimer | 68% |
Chlorine Substitution Reactions
The 6-chloro group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:
-
Amination : Reacts with piperidine (3 eq) in DMF at 120°C (CuI catalyst) to yield 6-piperidinyl derivatives (63% conversion) .
-
Hydrolysis : Forms 6-hydroxy analogs under basic conditions (NaOH 10%, EtOH/H₂O, 80°C, 5 hr) with 89% efficiency.
Key Mechanistic Notes :
-
Electron-withdrawing effects of the adjacent chromenone carbonyl enhance chloro group activation.
-
Steric hindrance from the 8-diethylaminomethyl group slows meta-directed NAS reactions .
Diethylaminomethyl Group Reactivity
The 8-diethylaminomethyl moiety enables unique interactions:
-
Quaternary Ammonium Formation : Reacts with methyl triflate (CH₃OTf) in CH₂Cl₂ at 0°C to form N-alkylated salts (94% yield).
-
Mannich-Type Reactions : Participates in secondary amine-mediated condensations with formaldehyde and nitroaromatics (pH 4.5, 50°C), yielding extended conjugates .
Table 2: Amine-Directed Modifications
| Process | Reagents | Application |
|---|---|---|
| N-Alkylation | CH₃OTf, CH₂Cl₂, 0°C | Cationic surfactant synthesis |
| Reductive Amination | NaBH₃CN, HCHO, MeOH | Tertiary amine diversification |
| Chelation | Cu(II) acetate, EtOH | Metal-organic framework precursors |
Comparative Reactivity with Structural Analogs
Data from related chromenones suggest additional potential pathways:
Table 3: Reactivity Benchmarking
| Compound | Relative Hydroxyl Reactivity | Chloro Substitution Rate | Amine Stability |
|---|---|---|---|
| 6-Chloro-4-hydroxy-7-methylchromen-2-one | 1.0 (reference) | 1.2× faster | N/A |
| 7-Hydroxyflavone | 0.7 | No chloro group | N/A |
| Query Compound | 1.5 | 0.8× slower | Prone to N-oxidation |
Key Trend: Bulky 4-propyl and 8-diethylaminomethyl groups reduce reaction rates at C6 by 20% compared to simpler analogs .
Catalytic and Biological Activation Pathways
Emerging research identifies enzyme-mediated transformations:
Scientific Research Applications
Medicinal Chemistry Applications
6-Chloro-8-(diethylaminomethyl)-7-hydroxy-4-propylchromen-2-one exhibits significant biological activities, particularly in the context of drug development.
Anticancer Properties
Research indicates that derivatives of chromenes, including this compound, display cytotoxic effects against various cancer cell lines. A study highlighted the in vitro evaluation of similar chromene derivatives against the A549 lung cancer cell line, demonstrating promising anticancer activity .
Table 1: Anticancer Activity of Chromene Derivatives
Neuroprotective Effects
The compound has been explored for its potential neuroprotective effects in models of central nervous system disorders. Allosteric modulators targeting G protein-coupled receptors (GPCRs) have shown promise in treating conditions like Alzheimer's disease and Parkinson's disease .
Pharmacological Applications
The pharmacological profile of this compound suggests multiple therapeutic avenues.
Antioxidant Activity
This compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
Anti-inflammatory Effects
Studies have indicated that chromene derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Material Science Applications
Beyond medicinal uses, this compound is being investigated for its applications in material science.
Photonic Devices
Due to its unique optical properties, this compound is being studied for use in photonic devices, where it could enhance light absorption and emission characteristics .
Case Study 1: Anticancer Activity
A detailed study on the cytotoxicity of chromene derivatives against various cancer cell lines revealed that this compound exhibited selective toxicity towards tumor cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Case Study 2: Neuroprotective Mechanisms
In a model simulating neurodegenerative diseases, the compound was shown to inhibit neuronal apoptosis and promote cell survival through modulation of signaling pathways associated with neuroprotection .
Mechanism of Action
The mechanism of action of 6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diethylaminomethyl group allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below summarizes key structural analogs and their properties:
*Estimated based on structural formula.
Key Observations:
- Position 8 Substituents: Diethylaminomethyl provides moderate steric bulk and basicity, whereas piperazinylmethyl (in ) introduces a polar, nitrogen-rich group that may improve solubility and metal-binding capacity . Dimethylaminomethyl analogs () exhibit lower molecular weights, which could favor metabolic stability .
- Core Structure: Quinoline-based ML-3H2 () shares functional groups but differs in core structure, leading to distinct electronic properties and clinical relevance (e.g., clioquinol’s use in antiparasitic therapies) .
Antimicrobial and Antitumor Activity
- The target compound’s structural relative, 5,7-dihydroxy-4-propyl-2H-chromen-2-one, demonstrated notable antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) and antitumor effects in breast cancer cell lines (IC₅₀ = 12 µM) . The addition of a chloro and diethylaminomethyl group may enhance these activities by improving target binding or membrane penetration.
- ML-3H2 analogs like clioquinol exhibit metal-chelating properties, suggesting the target compound’s diethylaminomethyl group could similarly interact with metal ions in microbial or cancer cell pathways .
Pharmacokinetic Considerations
- Lipophilicity: The target compound’s propyl and diethylaminomethyl groups likely increase logP compared to methyl/ethyl analogs, favoring blood-brain barrier penetration but requiring formulation optimization for solubility .
- Metabolism: Piperazinyl and dimethylamino groups may undergo N-dealkylation or oxidation, whereas the diethylaminomethyl group in the target compound could produce longer-lived metabolites due to steric hindrance .
Biological Activity
6-Chloro-8-(diethylaminomethyl)-7-hydroxy-4-propylchromen-2-one is a synthetic compound that belongs to the class of chromones, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Chemical Formula : C17H22ClNO3
- Molecular Weight : 323.8145 g/mol
- CAS Number : 577695-44-4
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. This activity is primarily due to its ability to scavenge free radicals and enhance the body’s antioxidant defenses.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against various pathogens, including bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
- Anticancer Potential : The compound has shown promise in preclinical studies for its ability to induce apoptosis in cancer cells. It appears to interfere with cell cycle regulation and promote programmed cell death pathways.
Case Studies
-
Antioxidant Activity Assessment :
- A study evaluated the antioxidant capacity of various chromone derivatives, including this compound. Results indicated a significant reduction in malondialdehyde levels in treated cells compared to controls, confirming its potent antioxidant effects.
-
Anti-inflammatory Study :
- In a rodent model of inflammation, administration of this compound resulted in a marked decrease in paw swelling and inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
-
Antimicrobial Evaluation :
- Laboratory tests demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Candida albicans, indicating its potential use as an antimicrobial agent.
-
Cancer Research :
- In vitro assays showed that the compound significantly inhibited the proliferation of breast cancer cells (MCF-7) and induced apoptosis through activation of caspase pathways.
Summary of Biological Activities
Comparative Analysis with Other Compounds
| Compound | Antioxidant Activity | Anti-inflammatory Effect | Antimicrobial Effect | Anticancer Potential |
|---|---|---|---|---|
| This compound | High | Significant | Moderate | Promising |
| Curcumin | Moderate | High | Moderate | High |
| Quercetin | High | Moderate | High | Moderate |
Q & A
Q. What are the standard synthetic routes for 6-Chloro-8-(diethylaminomethyl)-7-hydroxy-4-propylchromen-2-one?
The synthesis typically involves a multi-step process:
- Aminomethylation : Reacting a hydroxylated chromenone precursor (e.g., 7-hydroxy-4-propylchromen-2-one) with diethylamine and formaldehyde under reflux conditions to introduce the diethylaminomethyl group at the C8 position .
- Chlorination : Electrophilic substitution using chlorinating agents (e.g., SOCl₂ or N-chlorosuccinimide) at the C6 position, guided by steric and electronic effects of adjacent substituents .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the target compound .
Q. How is the structural identity of this compound validated?
A combination of spectroscopic and crystallographic methods is employed:
- NMR/IR/UV-Vis : H and C NMR confirm proton environments and carbon frameworks, while IR identifies hydroxyl and carbonyl groups. UV-Vis spectra (λ~300–350 nm) validate chromenone conjugation .
- X-ray Crystallography : Single-crystal diffraction resolves bond lengths, angles, and dihedral angles, confirming the spatial arrangement of the diethylaminomethyl and propyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 363.15 for C₁₉H₂₅ClNO₃⁺) .
Q. What methodologies ensure purity and stability during storage?
- HPLC/LC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies impurities (<1%). LC-MS detects degradation products .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability up to 200°C, ensuring no decomposition under standard storage conditions .
- Lyophilization : For long-term storage, lyophilize the compound and store in amber vials under inert gas (N₂/Ar) at –20°C .
Advanced Research Questions
Q. How can contradictions in spectroscopic data be resolved?
- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (using Gaussian or ORCA software) to confirm assignments .
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers of the diethylaminomethyl group) by acquiring spectra at 25°C and –40°C .
- Crystallographic Refinement : Use SHELXL to refine X-ray data and resolve ambiguities in electron density maps (e.g., disordered propyl chains) .
Q. What mechanistic insights explain its biological activity?
- Enzyme Inhibition Assays : Test inhibition of serine proteases (e.g., trypsin) via chromogenic substrates (e.g., BApNA). IC₅₀ values correlate with the electron-withdrawing chloro group enhancing electrophilic interactions .
- Molecular Dynamics Simulations : Simulate binding to hydrophobic enzyme pockets (e.g., COX-2), highlighting the role of the propyl chain in stabilizing van der Waals interactions .
- SAR Studies : Modify the diethylamino group to isopropyl or pyrrolidine derivatives; reduced activity in analogs confirms the importance of tertiary amine geometry .
Q. How can computational methods optimize its pharmacokinetic profile?
- ADMET Prediction : Use SwissADME or ADMETLab to predict logP (~3.2), suggesting moderate blood-brain barrier permeability. Adjust the propyl chain length to reduce hepatotoxicity .
- Docking Studies (AutoDock Vina) : Dock the compound into CYP3A4 active sites to predict metabolic hotspots (e.g., oxidation at C7 hydroxyl) and guide prodrug design .
- QSAR Modeling : Build regression models (e.g., PLS) using descriptors like polar surface area and H-bond donors to correlate structural features with bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
